molecular formula C29H33NO5S B11103324 2-(Ethylsulfanyl)ethyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-(Ethylsulfanyl)ethyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11103324
M. Wt: 507.6 g/mol
InChI Key: XDBCDFBHLIPMFE-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)ethyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

The synthesis of 2-(Ethylsulfanyl)ethyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be achieved through multi-component reactions. One common method involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions . The reaction typically requires refluxing in ethanol with a catalyst such as p-toluenesulfonic acid (PTSA).

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the ethylsulfanyl group using reagents like sodium hydride or lithium diisopropylamide.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions using palladium catalysts.

Scientific Research Applications

2-(Ethylsulfanyl)ethyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pathways involved often include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar compounds include other hexahydroquinoline derivatives such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 2-(Ethylsulfanyl)ethyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate.

Properties

Molecular Formula

C29H33NO5S

Molecular Weight

507.6 g/mol

IUPAC Name

2-ethylsulfanylethyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C29H33NO5S/c1-5-36-14-13-35-29(32)26-18(2)30-23-15-20(19-9-7-6-8-10-19)16-24(31)28(23)27(26)22-12-11-21(33-3)17-25(22)34-4/h6-12,17,20,27,30H,5,13-16H2,1-4H3

InChI Key

XDBCDFBHLIPMFE-UHFFFAOYSA-N

Canonical SMILES

CCSCCOC(=O)C1=C(NC2=C(C1C3=C(C=C(C=C3)OC)OC)C(=O)CC(C2)C4=CC=CC=C4)C

Origin of Product

United States

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